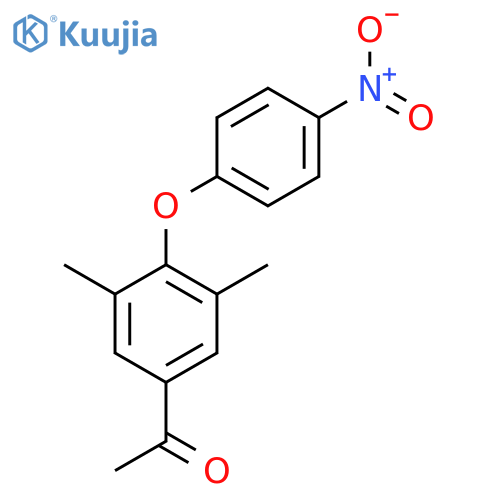Cas no 1160264-14-1 (1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone)

1160264-14-1 structure
商品名:1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone
CAS番号:1160264-14-1
MF:C16H15NO4
メガワット:285.294604539871
MDL:MFCD12197711
CID:4682597
1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 化学的及び物理的性質
名前と識別子
-
- 1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
- 1-(3,5-Dimethyl-4-(4-nitrophenoxy)phenyl)ethanone
- ethanone, 1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]-
- 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone
-
- MDL: MFCD12197711
- インチ: 1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3
- InChIKey: KSFIZFGPHTYQAP-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C(C)=CC(C(C)=O)=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 372
- トポロジー分子極性表面積: 72.1
1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB407747-1 g |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |
1160264-14-1 | 1 g |
€197.30 | 2023-07-19 | ||
| abcr | AB407747-10 g |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |
1160264-14-1 | 10 g |
€773.40 | 2023-07-19 | ||
| abcr | AB407747-5 g |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |
1160264-14-1 | 5 g |
€456.10 | 2023-07-19 | ||
| TRC | D265605-2000mg |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |
1160264-14-1 | 2g |
$ 615.00 | 2022-06-05 | ||
| abcr | AB407747-500 mg |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |
1160264-14-1 | 500MG |
€165.80 | 2023-02-20 | ||
| abcr | AB407747-10g |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; . |
1160264-14-1 | 10g |
€749.00 | 2025-02-20 | ||
| A2B Chem LLC | AI10611-500mg |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |
1160264-14-1 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| abcr | AB407747-1g |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; . |
1160264-14-1 | 1g |
€197.00 | 2025-02-20 | ||
| abcr | AB407747-5g |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; . |
1160264-14-1 | 5g |
€445.00 | 2025-02-20 | ||
| A2B Chem LLC | AI10611-5g |
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |
1160264-14-1 | >95% | 5g |
$620.00 | 2024-04-20 |
1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 関連文献
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1160264-14-1 (1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone) 関連製品
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1160264-14-1)1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone

清らかである:99%
はかる:5g
価格 ($):317.0